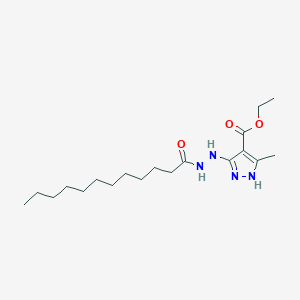![molecular formula C18H21NOS2 B290116 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone, also known as DDCP, is a compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in lab experiments is its low toxicity. It has been shown to have no acute toxicity in mice and rats at doses up to 2000 mg/kg. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is stable under physiological conditions, making it suitable for use in biological systems. However, one of the limitations of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research. One potential direction is the development of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another potential direction is the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a photosensitizer in photodynamic therapy. Additionally, there is potential for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Conclusion
In conclusion, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is a compound that has been used in scientific research for various purposes. It is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Synthesemethoden
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The resulting product is purified by recrystallization to obtain 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in a pure form.
Wissenschaftliche Forschungsanwendungen
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been used in scientific research for various purposes. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C18H21NOS2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(1,3-dithian-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C18H21NOS2/c1-19(2)15-7-4-13(5-8-15)12-14-6-9-16(17(14)20)18-21-10-3-11-22-18/h4-5,7-8,12H,3,6,9-11H2,1-2H3/b14-12+ |
InChI-Schlüssel |
SAHMZVXKPYDPGX-WYMLVPIESA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC(=C3SCCCS3)C2=O |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)